Steric Bulk Comparison: Dipp vs. Xylyl vs. Phenyl Substituents in α-Diamine Nickel Catalysts for Ethylene Polymerization
In a direct head-to-head comparison of α-diamine nickel complexes, the 2,6-diisopropylphenyl-substituted catalyst (1) exhibited fundamentally different polymerization behavior than the 2,6-dimethylphenyl analog (2) and the unsubstituted phenyl analog (3). Increasing steric hindrance from o-methyl to o-isopropyl groups resulted in decreased polymerization activity and lower molecular weight polyethylene but significantly enhanced catalyst thermal stability [1]. The Dipp-substituted catalyst 1 achieved living polymerization of ethylene at 35 °C, whereas the dimethylphenyl catalyst 2 required a lower temperature of 0 °C to achieve living behavior [1].
| Evidence Dimension | Catalyst thermal stability and living polymerization temperature |
|---|---|
| Target Compound Data | Catalyst 1 (Dipp-substituted): living polymerization at 35 °C, significantly enhanced thermal stability |
| Comparator Or Baseline | Catalyst 2 (2,6-dimethylphenyl): living polymerization at 0 °C; Catalyst 3 (phenyl): baseline activity, lower stability |
| Quantified Difference | Living polymerization achievable at 35 °C vs. 0 °C; thermal stability qualitatively superior for Dipp |
| Conditions | Ethylene polymerization with Et2AlCl cocatalyst, α-diamine nickel complexes |
Why This Matters
This demonstrates that the Dipp group uniquely enables higher-temperature living polymerization, a critical advantage for process robustness and scalability in polyolefin synthesis.
- [1] Liao H, et al. α-Diamine Nickel Catalysts with Nonplanar Chelate Rings for Ethylene Polymerization. Chemistry. 2016;22(39):14048-14055. DOI: 10.1002/chem.201602467. View Source
